4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide
Description
4-Butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide is a synthetic carboxamide derivative characterized by a cyclohexane backbone substituted with a butyl group at the 4-position and a 2-methoxyphenyl moiety attached via an amide bond.
Properties
IUPAC Name |
4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-4-7-14-10-12-15(13-11-14)18(20)19-16-8-5-6-9-17(16)21-2/h5-6,8-9,14-15H,3-4,7,10-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZRYUMIODSVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide typically involves the reaction of 4-butylcyclohexanone with 2-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, and may include additional steps such as solvent extraction and distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis. A high-throughput screening of a diverse chemical library identified several compounds with anti-tubercular activity, among which derivatives related to phenylcyclobutane carboxamides showed promising results. Specifically, one such derivative exhibited a minimum inhibitory concentration (MIC) of 6.9 µM against M. tuberculosis, indicating its potential as a lead compound for further development in anti-TB therapies .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Type | MIC (µM) | Target Organism |
|---|---|---|
| Phenylcyclobutane Carboxamide | 6.9 | Mycobacterium tuberculosis |
| 4-Phenyl Piperidine | 6.3 - 23 | Mycobacterium tuberculosis |
| Other Derivatives | <20 | Various pathogens |
Cardiovascular and Renal Applications
The compound has also been investigated for its role as a non-steroidal antagonist of the mineralocorticoid receptor (MR). This mechanism is crucial for the treatment of cardiovascular diseases and renal disorders such as heart failure and diabetic nephropathy. The antagonism of MR can lead to reduced blood pressure and improved renal function, making this compound a candidate for further research in treating these conditions .
Mechanistic Studies and Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) of 4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide is essential for optimizing its pharmacological properties. Studies have shown that modifications to the cyclohexane core and substituents can significantly affect the compound's activity against target organisms. For instance, varying the substituents on the piperidinyl moiety led to changes in MIC values, highlighting the importance of structural modifications in enhancing efficacy while minimizing toxicity .
Table 2: Structure-Activity Relationship Insights
| Modification | Resulting MIC (µM) | Observations |
|---|---|---|
| N-1 cyclohexyl substitution | 6.3 | Maintained activity |
| Addition of polar groups | >20 | Loss of activity observed |
| Substituted phenyl groups | 2.0 - 21 | Mixed results; some improved potency |
Biofilm Inhibition Potential
Another area of application involves the inhibition of biofilm formation by pathogenic bacteria like Pseudomonas aeruginosa, which is known for its resilience against conventional antibiotics due to biofilm protection mechanisms. Molecular docking studies have indicated that compounds similar to this compound could potentially disrupt quorum sensing pathways critical for biofilm formation . This suggests a novel therapeutic approach that could complement existing antimicrobial strategies.
Mechanism of Action
The mechanism of action of 4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Their Impact
The table below compares 4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide with key analogs, emphasizing substituent effects on solubility, biological activity, and mechanism of action:
Key Observations :
- Core Modifications : Substituting cyclohexane with piperidine () or pyrazole () shifts the molecule’s conformational flexibility and electronic properties.
- Functional Groups : The 2-methoxyphenyl group in the target compound distinguishes it from analogs lacking aromatic oxygen-based substituents, which may enhance interactions with polar biological targets .
Physicochemical Properties
- Lipophilicity : The n-butyl chain in the target compound enhances lipid membrane permeability compared to shorter-chain analogs .
- Solubility : Methoxy and amide groups improve aqueous solubility relative to purely alkyl-substituted carboxamides (e.g., tert-butyl derivatives in ).
- Stability : Cyclohexane’s rigid structure may confer metabolic stability over flexible backbones like piperidine ().
Biological Activity
4-butyl-N-(2-methoxyphenyl)cyclohexane-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclohexane ring substituted with a butyl group and a methoxyphenyl moiety, linked through an amide bond. Its molecular formula is CHNO\ and it possesses unique physicochemical properties that influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclohexane carboxamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 4-butyl-N-(2-methoxyphenyl)... | 125 | Staphylococcus aureus |
| 4-methoxyphenyl derivatives | 250 | Pseudomonas aeruginosa |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the impact of this compound on various cancer cell lines. For example, in vitro studies demonstrated moderate cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC values indicating potential for further development .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 86 | Moderate activity |
| PC-3 | 120 | Potential for further study |
The proposed mechanism of action for this compound involves inhibition of key enzymes involved in cellular signaling pathways. Similar compounds have been shown to interact with cyclooxygenases (COX), which play a crucial role in inflammation and tumor progression .
Case Studies
Case Study: Anticancer Activity
A study investigated the effects of cyclohexane-based compounds on human leukemia cells. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of cyclohexane carboxamides were screened against a panel of pathogens. The results demonstrated that certain modifications to the side chains significantly enhanced antimicrobial efficacy, suggesting structural optimization could lead to more potent derivatives .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| H NMR | δ 3.8 ppm (OCH), δ 1.2–2.5 ppm (cyclohexane) | |
| C NMR | δ 170 ppm (C=O), δ 55 ppm (OCH) | |
| X-Ray Diffraction | Dihedral angle: 45° between rings |
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes purity |
| Catalyst | Triethylamine (2 eq) | Reduces byproducts |
| Temperature | Reflux (40°C) | Balances rate/selectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
